4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11161830
InChI: InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)16-15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H2,(H,16,18)
SMILES: C=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone

CAS No.:

Cat. No.: VC11161830

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone -

Specification

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name 4-methylidene-3-phenyl-1H-quinazolin-2-one
Standard InChI InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)16-15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H2,(H,16,18)
Standard InChI Key NYOVEFUYLYITFM-UHFFFAOYSA-N
SMILES C=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3
Canonical SMILES C=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substitution Patterns

The quinazolinone scaffold consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety. In 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone, the methylene (-CH2-) group at position 4 introduces conformational rigidity, while the phenyl group at position 3 enhances lipophilicity, potentially improving membrane permeability . The molecular formula is inferred as C15H12N2O, with a molecular weight of approximately 236.27 g/mol, comparable to analogs such as 2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one (238.28 g/mol) .

Table 1: Structural Comparison with Analogous Quinazolinones

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinoneC15H12N2O236.274-methylene, 3-phenyl
2-Methyl-3-phenyl-1,2-dihydroquinazolin-4-one C15H14N2O238.282-methyl, 3-phenyl
1-Methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one C15H14N2O238.281-methyl, 3-phenyl

Spectroscopic Characterization

While spectral data for the exact compound are unavailable, related derivatives exhibit characteristic IR absorptions for carbonyl (C=O, ~1670 cm⁻¹) and NH groups (~3200 cm⁻¹) . In ¹H NMR, the methylene protons resonate as a singlet near δ 4.5–5.0 ppm, while aromatic protons from the phenyl and quinazolinone rings appear between δ 7.0–8.5 ppm .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 3,4-dihydroquinazolinones typically involves cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. For example, US4202974A discloses a method using hydrobromic acid in inert solvents to prepare 3,4-dihydro-2(1H)-quinazolinones. Adapting this protocol, 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone could be synthesized via:

  • Formation of Benzoxazinone Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d] oxazin-4-one .

  • Ring Expansion with Aniline Derivatives: Treatment with 3-phenylprop-2-en-1-amine under acidic conditions introduces the methylene and phenyl groups.

Alternative Routes

Recent advances include one-pot multicomponent reactions using aldehydes, amines, and isatoic anhydride. For instance, the use of 4-formylbenzenesulfonamide in a Schiff base formation followed by cyclization could yield sulfonamide-functionalized analogs .

Biological Activities and Mechanisms

Anti-Inflammatory and COX-2 Inhibition

Derivatives with para-substituted sulfonamides on the phenyl ring exhibit COX-2 selectivity. In a study, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide achieved 47.1% COX-2 inhibition at 20 µM . The methylene group in the target compound could modulate electronic effects, enhancing interactions with the COX-2 active site.

Table 2: Biological Activities of Selected Quinazolinones

CompoundActivity (IC50/MIC)Target Organism/Enzyme
6-Iodo-2-methyl-3-phenylquinazolin-4-one MIC = 8 µg/mLStaphylococcus aureus
4-(3,5-Dimethyl-1-phenylpyrazol-4-ylazo)-N-(2-substitutedquinazolin-3-yl)benzenesulfonamide MIC = 16 µg/mL (bacterial), 32 µg/mL (fungal)E. coli, Candida albicans
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzenesulfonamide 47.1% inhibition at 20 µMCOX-2 enzyme

Pharmacological Applications and Future Directions

Drug Design Considerations

The methylene group’s sp³ hybridization may reduce planarity, potentially decreasing intercalation with DNA but improving solubility. Molecular docking studies suggest that substituents at position 3 (e.g., phenyl) and position 4 (e.g., methylene) influence binding to targets like COX-2 or microbial enzymes .

Toxicity and ADMET Profiles

While specific data are lacking, analogs like 2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one show low acute toxicity in rodent models (LD50 > 1000 mg/kg) . Future studies should evaluate hepatotoxicity and cytochrome P450 interactions.

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